An In-depth Technical Guide to 2-((2-Chlorophenyl)amino)nicotinonitrile: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 2-((2-Chlorophenyl)amino)nicotinonitrile: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2-((2-Chlorophenyl)amino)nicotinonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of nicotinonitrile derivatives. By synthesizing available data on this compound and its structural analogs, this guide aims to provide a foundational understanding to inform future research and development efforts.
Introduction
Nicotinonitrile, a pyridine ring substituted with a nitrile group, and its derivatives represent a versatile scaffold in medicinal chemistry. The unique electronic properties of the nitrile group and the pyridine core allow for diverse chemical modifications, leading to a wide array of pharmacological activities. Substituted 2-aminonicotinonitriles, in particular, have garnered significant interest due to their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide focuses specifically on 2-((2-Chlorophenyl)amino)nicotinonitrile, a molecule that combines the key features of the nicotinonitrile scaffold with a 2-chlorophenylamino substituent, suggesting a potential for unique biological interactions and therapeutic applications.
Chemical Structure and Physicochemical Properties
The chemical identity of 2-((2-Chlorophenyl)amino)nicotinonitrile is defined by its molecular structure, which consists of a nicotinonitrile core linked to a 2-chlorophenyl group via an amino bridge.
IUPAC Name: 2-((2-chlorophenyl)amino)nicotinonitrile[1] CAS Number: 121005-01-4[1] Molecular Formula: C₁₂H₈ClN₃[1] Molecular Weight: 229.67 g/mol
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 229.67 g/mol | Calculated |
| Appearance | Likely a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available |
Synthesis and Characterization
A probable synthetic pathway is the reaction of 2-chloronicotinonitrile with 2-chloroaniline. This reaction is typically carried out in the presence of a base and a suitable solvent.
Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis of 2-((2-Chlorophenyl)amino)nicotinonitrile.
Step-by-Step Protocol (Proposed):
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Reaction Setup: To a solution of 2-chloronicotinonitrile (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 2-chloroaniline (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 equivalents).
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Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration.
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Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel to afford the pure 2-((2-Chlorophenyl)amino)nicotinonitrile.
Characterization:
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the connectivity of atoms and the presence of characteristic peaks for the aromatic protons and carbons, the amino proton, and the nitrile carbon.
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Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 229.67 g/mol .
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the secondary amine, C≡N stretching of the nitrile group, and C-Cl stretching. The N-H stretching bands are typically observed in the range of 3412–3487 cm⁻¹ and 3300–3368 cm⁻¹, while the C≡N stretching vibration for nitriles generally falls in the 2300-2200 cm⁻¹ range[2][3].
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Elemental Analysis: To confirm the empirical formula.
Potential Pharmacological and Biological Activities
While specific pharmacological data for 2-((2-Chlorophenyl)amino)nicotinonitrile is limited, the broader class of nicotinonitrile derivatives has been extensively studied, revealing a range of biological activities. The presence of the 2-chlorophenylamino moiety is also a common feature in many biologically active compounds, suggesting that this particular derivative may possess interesting pharmacological properties.
Anticancer Activity:
Numerous studies have demonstrated the cytotoxic effects of nicotinonitrile derivatives against various cancer cell lines. For example, some 2-amino-4,6-diaryl-nicotinonitriles have shown promising in vitro anticancer activity. Symmetrical chlorophenylamino-s-triazine derivatives have also been evaluated for their cytotoxic activities against MCF7 (human breast cancer) and C26 (murine colon carcinoma) cell lines, with some compounds exhibiting IC50 values in the low micromolar range[4]. Another study on novel nicotinonitrile derivatives showed IC50 values of ~1-3 µM against breast (MCF-7) and colon (HCT-116) cell lines[5]. These findings suggest that 2-((2-Chlorophenyl)amino)nicotinonitrile could be a candidate for further investigation as a potential anticancer agent.
Potential Mechanism of Action in Cancer:
The anticancer activity of similar compounds often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Apoptosis Induction: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). The intrinsic pathway of apoptosis is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases. The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface. Novel nicotinonitrile derivatives have been shown to induce intrinsic apoptosis, as indicated by the significant induction of caspases 9 and 3[5].
Caption: Potential mechanism of apoptosis induction by 2-((2-Chlorophenyl)amino)nicotinonitrile.
Kinase Inhibition: Protein kinases are crucial regulators of cell signaling and are often dysregulated in cancer. Many small molecule anticancer drugs are kinase inhibitors. Given that symmetrical chlorophenylamino-s-triazine derivatives are being explored as multi-targeted kinase inhibitors, it is plausible that 2-((2-Chlorophenyl)amino)nicotinonitrile could also exhibit inhibitory activity against one or more protein kinases[4].
NF-κB Pathway Inhibition: The NF-κB (nuclear factor-kappa B) signaling pathway plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis[6]. Inhibition of the NF-κB pathway is a key therapeutic strategy. Natural compounds have been shown to inhibit NF-κB signaling in cancer cells by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB subunits[7][8]. The structural features of 2-((2-Chlorophenyl)amino)nicotinonitrile suggest it may have the potential to modulate this pathway.
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- 5. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]
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